(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate
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Description
(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate, also known as 2C5NPMP, is a phenylprop-2-enoic acid derivative that has been widely studied in recent years. It is a compound that has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been the subject of numerous studies in recent years, and has been found to have potential applications in a variety of fields, including pharmaceuticals, cosmetics, and biotechnology.
Scientific Research Applications
Synthesis and Chemical Reactions
Diazo Derivatives and Photolysis : The diazo derivative of (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate has been studied, revealing interesting behaviors in photolysis and thermolysis, leading to various products depending on the conditions (Horton & Philips, 1972).
Electron Density Distribution : Research on the electron density distribution in crystals of antimony(V) dicarboxylate complexes derived from (2E)-3-phenylprop-2-enoate provides insights into the nature of chemical bonds and electron delocalization in such compounds (Fukin et al., 2016).
Crystal Structure Insights : Studies on nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate have helped understand the molecular conformation and crystal packing, employing X-ray diffraction and DFT calculations (Dey et al., 2014).
Biomedical Research
- Potential Antimicrobial Agent : A novel derivative, methyl(2E)-2-{[N-(2-formylphenyl) (4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, shows promising antimicrobial activity and potential as a penicillin-binding protein inhibitor (Murugavel et al., 2016).
Environmental Chemistry
- Photoassisted Fenton Reaction : The photoassisted Fenton reaction involving compounds like (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate demonstrates a potential approach for the complete oxidation of certain pesticides in water, highlighting its relevance in environmental remediation (Pignatello & Sun, 1995).
properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-15-8-7-14(18(20)21)10-13(15)11-22-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUZGVGGQPKWQM-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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